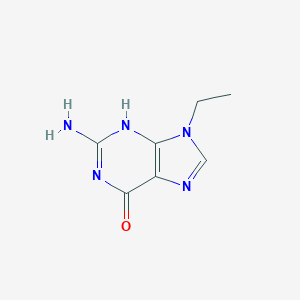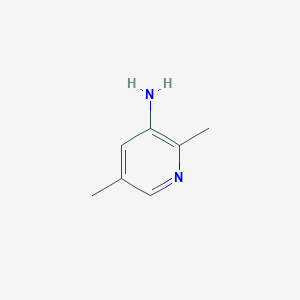![molecular formula C14H16BrNO4 B106027 Diethyl [[(3-bromophenyl)amino]methylene]malonate CAS No. 351893-47-5](/img/structure/B106027.png)
Diethyl [[(3-bromophenyl)amino]methylene]malonate
Descripción general
Descripción
Diethyl [(3-bromophenyl)amino]methylene]malonate is a chemical compound with the molecular formula C14H16BrNO4 . Its average mass is 342.185 Da and its monoisotopic mass is 341.026276 Da .
Synthesis Analysis
The synthesis of Diethyl [(3-bromophenyl)amino]methylene]malonate involves several steps. In one method, the malonate derivatives are dispersed in diphenylether, flushed with argon, and heated to 235°C for 1 hour. The reaction mixture is then poured into petroleum ether, and the formed precipitate is collected by filtration and washed with a mixture of LP/EtOAc 1/1 to yield the desired product .Molecular Structure Analysis
The molecular structure of Diethyl [(3-bromophenyl)amino]methylene]malonate consists of 14 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 4 oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis of Other Compounds
Diethyl malonate, a similar compound, is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 . It’s possible that diethyl 2-[(3-bromoanilino)methylidene]propanedioate could also be used in similar ways.
Perfume Industry
Diethyl malonate, which has a structure similar to the compound , occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes . The compound you’re asking about could potentially have similar applications.
Crystal Growth
A study has shown that a similar compound, diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate, can be used to grow single crystals efficiently by the standard slow evaporation method . These crystals could have applications in dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
Pharmaceutical Research
The compound could potentially be used in pharmaceutical research. For example, the compound has been tested for its potential use in treating diabetes mellitus using molecular docking .
Material Science
The compound could be used in material science, particularly in the development of new materials with high nonlinear tendencies, which are important in data storage, laser technology, and optical communication .
Chemical Reactions
The compound could be used in various chemical reactions. For example, a reaction of p-tert-butylthiacalixarene with diethyl bromomalonate, a compound similar to the one you’re asking about, resulted in the formation of two new p-tert-butylthiacalixarenes .
Propiedades
IUPAC Name |
diethyl 2-[(3-bromoanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-6-10(15)8-11/h5-9,16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUXYLRAWWSESX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [[(3-bromophenyl)amino]methylene]malonate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

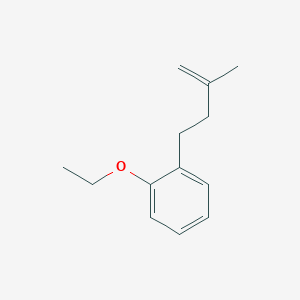
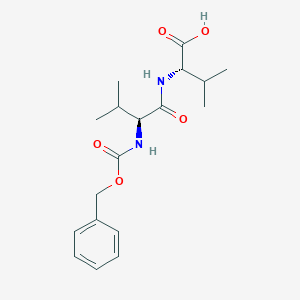
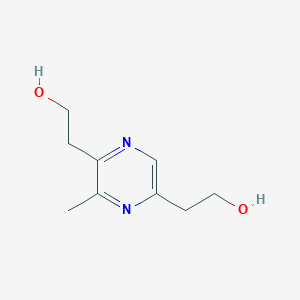

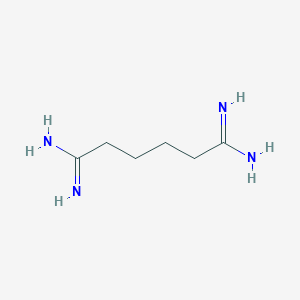
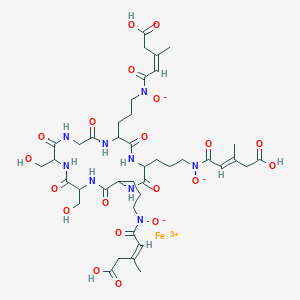

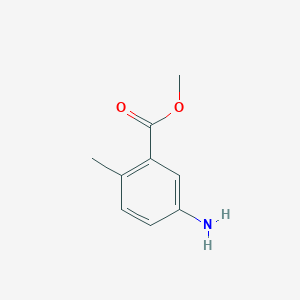
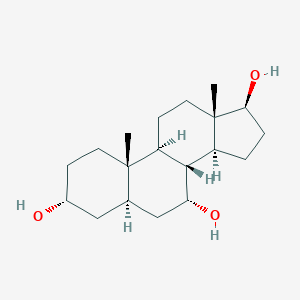
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
